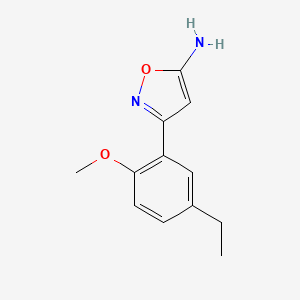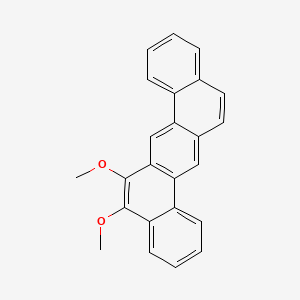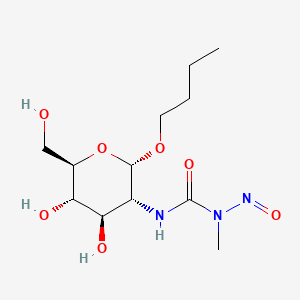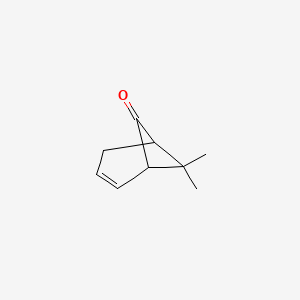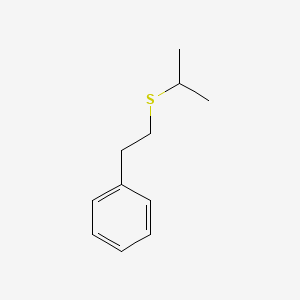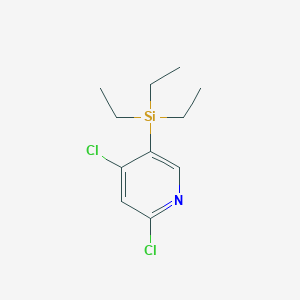![molecular formula C22H21N3O3 B13959167 N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine CAS No. 816454-27-0](/img/structure/B13959167.png)
N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups at the 2 and 5 positions, a phenoxy group, and an indazole core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group with methoxy substitutions can be introduced via nucleophilic substitution reactions using 2,5-dimethoxybenzyl chloride and an appropriate nucleophile.
Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions, typically using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The benzyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
科学研究应用
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline: This compound shares the 2,5-dimethoxybenzyl group but has a different core structure, leading to distinct biological activities.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): This compound is a potent serotonin receptor agonist with hallucinogenic properties.
Uniqueness
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine is unique due to its specific combination of functional groups and the indazole core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
816454-27-0 |
|---|---|
分子式 |
C22H21N3O3 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine |
InChI |
InChI=1S/C22H21N3O3/c1-26-17-11-12-19(27-2)15(13-17)14-23-22-21-18(24-25-22)9-6-10-20(21)28-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H2,23,24,25) |
InChI 键 |
IZSSXVOTZNFJIV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CNC2=NNC3=C2C(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


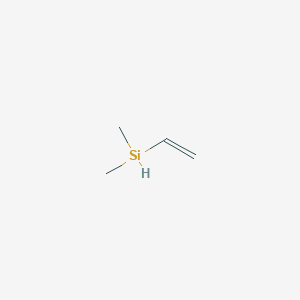
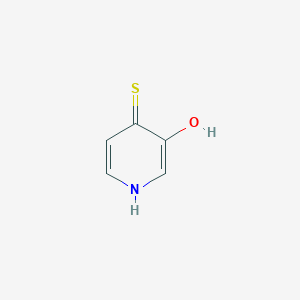

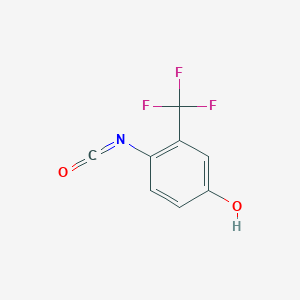
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
